molecular formula C15H16N4O B7538461 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide

Cat. No. B7538461
M. Wt: 268.31 g/mol
InChI Key: WNRYIZXRFDYTSD-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s by a team of chemists at GlaxoSmithKline, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves its ability to inhibit N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. This inhibition leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in a variety of cellular processes, including neuronal development and synaptic plasticity.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to promote neuronal survival, enhance synaptic plasticity, and reduce neuroinflammation. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide is its potency as a N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool for studying the role of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide in various cellular processes. However, one of the limitations of this compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in laboratory experiments.

Future Directions

There are many potential future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have potential applications in the treatment of mood disorders, such as depression and bipolar disorder. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 1-methylpyrazole with 2-bromoacetophenone, followed by the reaction of the resulting product with N-methylindole-2-carboxylic acid. The final product is then purified using various chromatography techniques.

Scientific Research Applications

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It is a potent inhibitor of glycogen synthase kinase-3 (N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide), an enzyme that plays a key role in a variety of cellular processes, including neuronal development, neuroinflammation, and synaptic plasticity.

properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-18(9-11-8-16-19(2)10-11)15(20)14-7-12-5-3-4-6-13(12)17-14/h3-8,10,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRYIZXRFDYTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide

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